molecular formula C13H10BrN3OS B12186144 2-(6-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B12186144
M. Wt: 336.21 g/mol
InChI Key: HXJSRGMPEKHYJN-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features both indole and thiazole moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the 6-position.

    Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: Finally, the brominated indole and the thiazole are coupled via an amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and thiazole-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and thiazole moieties can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide: Lacks the bromo substituent.

    2-(6-chloro-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide: Contains a chlorine atom instead of bromine.

    2-(6-bromo-1H-indol-1-yl)-N-(1,3-oxazol-2-yl)acetamide: Contains an oxazole ring instead of thiazole.

Uniqueness

The presence of the bromo substituent on the indole ring and the thiazole moiety makes 2-(6-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide unique. These structural features can influence its reactivity and biological activity, potentially making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C13H10BrN3OS

Molecular Weight

336.21 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C13H10BrN3OS/c14-10-2-1-9-3-5-17(11(9)7-10)8-12(18)16-13-15-4-6-19-13/h1-7H,8H2,(H,15,16,18)

InChI Key

HXJSRGMPEKHYJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC3=NC=CS3)Br

Origin of Product

United States

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